

Application Note: NMR Characterization of N,N'-DME-N-PEG2-Boc

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Compound of Interest

Compound Name: *N,N'*-DME-N-PEG2-Boc

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Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of **N,N'-DME-N-PEG2-Boc**, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocol outlines the necessary steps for sample preparation, instrument setup, and data acquisition for both ^1H and ^{13}C NMR spectroscopy. Expected chemical shift ranges for the distinct molecular moieties are presented in a tabular format to facilitate spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals working with PROTACs and other molecules requiring PEGylated linkers.

Introduction

N,N'-DME-N-PEG2-Boc (tert-butyl (2-(2-((2-(dimethylamino)ethyl)amino)ethoxy)ethyl)carbamate) is a key building block in the construction of PROTACs, which are emerging as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component, such as **N,N'-DME-N-PEG2-Boc**, plays a critical role in determining the efficacy of a PROTAC by controlling the spatial orientation of the two recruited proteins. Accurate structural elucidation and purity assessment of this linker are therefore paramount. NMR spectroscopy is the most powerful technique for this purpose, providing unambiguous structural information and quantitative analysis. This application note details the standardized procedures for the comprehensive NMR characterization of **N,N'-DME-N-PEG2-Boc**.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts (δ) for **N,N'-DME-N-PEG2-Boc**. These values are based on the analysis of structurally similar compounds and known functional group effects in deuterated chloroform (CDCl_3). Actual chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.

Table 1: Predicted ^1H NMR Data for **N,N'-DME-N-PEG2-Boc** in CDCl_3

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Boc (t-butyl)	~1.44	s	9H
N-CH ₃ (DME)	~2.25	s	6H
N-CH ₂ (DME)	~2.45	t	2H
N-CH ₂ (DME)	~2.65	t	2H
Boc-NH-CH ₂	~3.30	q	2H
PEG (-O-CH ₂ -CH ₂ -O-)	~3.55	t	2H
PEG (-O-CH ₂ -CH ₂ -N-)	~3.65	m	4H
Boc-NH	~5.20	br s	1H

Table 2: Predicted ^{13}C NMR Data for **N,N'-DME-N-PEG2-Boc** in CDCl_3

Assignment	Chemical Shift (δ , ppm)
Boc (C(CH ₃) ₃)	~28.5
N-CH ₃ (DME)	~45.5
N-CH ₂ (DME)	~57.0
N-CH ₂ (DME)	~59.0
Boc-NH-CH ₂	~40.5
PEG (-O-CH ₂ -CH ₂ -O-)	~70.0
PEG (-O-CH ₂ -CH ₂ -N-)	~70.5
Boc (C(CH ₃) ₃)	~79.0
Boc (C=O)	~156.0

Experimental Protocol

A rigorous and consistent methodology is crucial for obtaining high-quality, reproducible NMR data.

Materials and Equipment

- **N,N'-DME-N-PEG2-Boc**
- Deuterated chloroform (CDCl₃), high purity and dried over molecular sieves
- 5 mm NMR tubes, clean and dry
- Volumetric flasks and pipettes
- Vortex mixer
- NMR spectrometer (400 MHz or higher recommended)

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **N,N'-DME-N-PEG2-Boc** into a clean, dry vial.

- **Dissolution:** Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- **Homogenization:** Gently vortex the vial until the sample is completely dissolved.
- **Transfer:** Carefully transfer the solution into a 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition

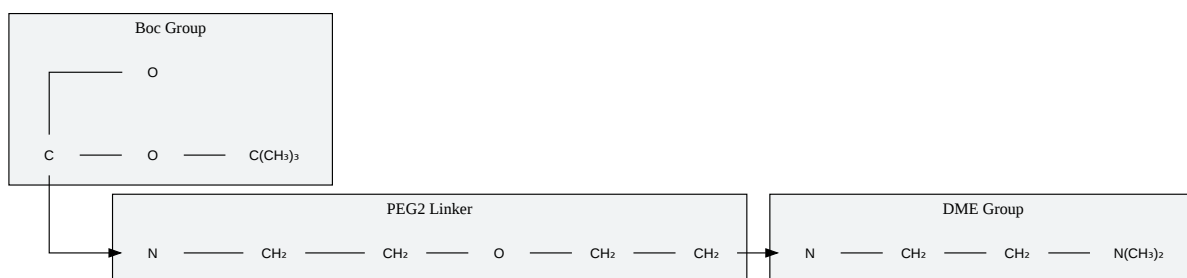
- **Spectrometer:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Temperature:** Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).
- **Insertion and Locking:** Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl_3 .
- **Shimming:** Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover the range of 0 to 160 ppm.
 - Use a proton-decoupled pulse sequence.

- A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to obtain a good spectrum.

Data Processing

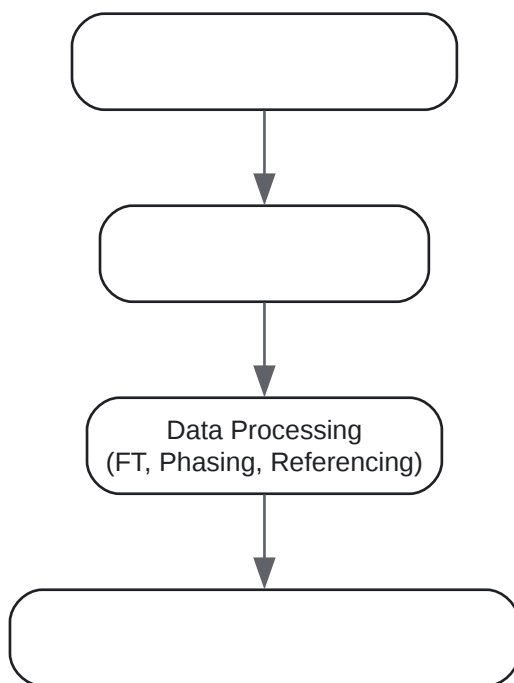
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of **N,N'-DME-N-PEG2-Boc**.

Visualizations



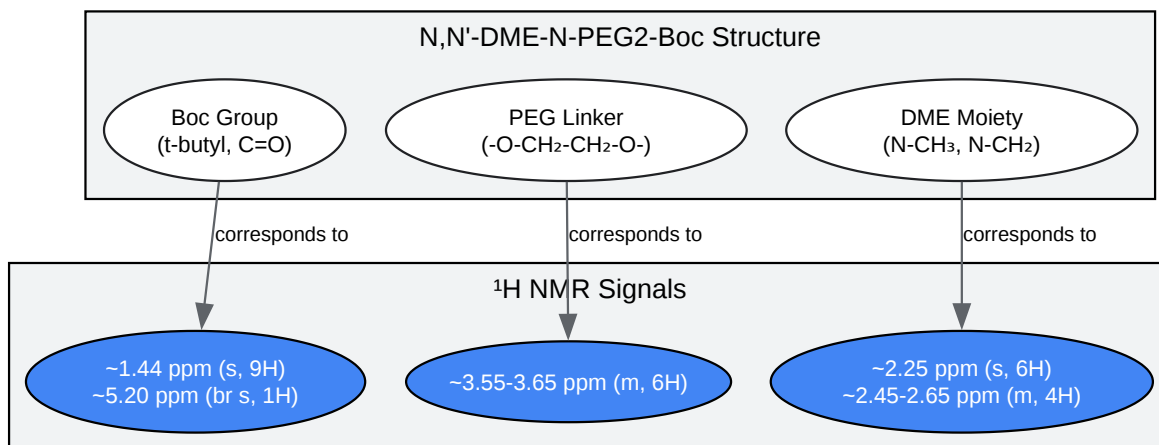
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Caption: Molecular structure of **N,N'-DME-N-PEG2-Boc**.



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Caption: Experimental workflow for NMR characterization.



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Caption: Correlation of molecular fragments to ¹H NMR signals.

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